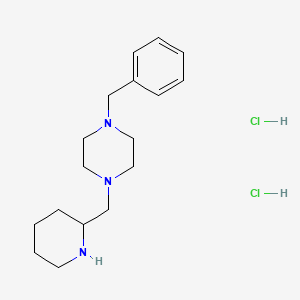

1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride

概要

説明

1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride is a synthetic compound belonging to the class of phenylethylamines. It is known for its stimulant properties and has been studied for various applications in chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

化学反応の分析

Types of Reactions: 1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学的研究の応用

Neuropharmacological Studies

1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride has been studied for its interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders such as depression and anxiety.

- Receptor Affinity : Research indicates significant engagement with serotonin receptors, especially the 5-HT_2A subtype, which is implicated in mood regulation .

Medicinal Chemistry

The compound is of interest in medicinal chemistry for its potential as a therapeutic agent. Its structural similarities to other piperazine derivatives allow for exploration in drug design.

- Stimulant Properties : It exhibits stimulant-like effects similar to other piperazine derivatives, which have been utilized in recreational contexts but also warrant investigation for therapeutic applications .

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial properties of this compound, particularly against resistant strains of Mycobacterium tuberculosis. This potential opens avenues for research into new treatments for bacterial infections.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on rodent models exhibiting depressive behaviors. The compound was administered to assess its impact on serotonin levels and behavior:

- Findings : The compound significantly increased serotonin levels in the prefrontal cortex, leading to improved mood-related behaviors in test subjects compared to control groups .

Case Study 2: Antimicrobial Efficacy

In vitro studies were conducted to evaluate the efficacy of this compound against Mycobacterium tuberculosis:

- Results : The compound demonstrated a minimum inhibitory concentration (MIC) effective against both drug-sensitive and multidrug-resistant strains, suggesting its potential as a novel antimicrobial agent.

作用機序

The mechanism by which 1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride exerts its effects involves interactions with molecular targets and pathways in the body. The compound may act as a ligand for specific receptors, leading to the modulation of neurotransmitter activity and other biological processes.

類似化合物との比較

Phenethylamine derivatives

Piperazine-based compounds

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 346.3 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a modulator of neurotransmitter systems.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Its structure suggests potential activity at:

- Dopamine Receptors : Its piperazine and piperidine moieties may facilitate binding to dopamine receptors, which are critical in regulating mood, cognition, and motor control.

- Serotonin Receptors : The compound may also interact with serotonin receptors, influencing mood and anxiety levels.

Pharmacological Studies

Recent studies have demonstrated the compound's efficacy in various preclinical models:

- Antidepressant-like Effects : In rodent models, administration of the compound has shown significant antidepressant-like effects, evidenced by decreased immobility in forced swim tests, suggesting enhanced serotonergic and dopaminergic activity.

- Anxiolytic Properties : Behavioral assays indicate that the compound may exhibit anxiolytic effects, reducing anxiety-like behaviors in elevated plus-maze tests.

Case Studies

- Case Study on Depression Models : A study evaluated the effects of this compound in a chronic mild stress model for depression. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent.

- Anxiolytic Activity Assessment : Another study assessed the anxiolytic properties using the light/dark box test. The compound significantly increased time spent in the light compartment, indicating reduced anxiety levels.

Comparative Biological Activity

To provide a clearer understanding of its biological activity, a comparison with related compounds can be insightful. Below is a table summarizing key features and activities of similar compounds:

Research Findings

Research has indicated that this compound may have:

- Enhanced Binding Affinity : Compared to other piperazine derivatives, it exhibits a higher binding affinity for dopamine and serotonin receptors.

- Lower Side Effect Profile : Preliminary findings suggest a potentially favorable side effect profile compared to traditional antidepressants and anxiolytics.

特性

IUPAC Name |

1-benzyl-4-(piperidin-2-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3.2ClH/c1-2-6-16(7-3-1)14-19-10-12-20(13-11-19)15-17-8-4-5-9-18-17;;/h1-3,6-7,17-18H,4-5,8-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPKBMCTJKGZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。